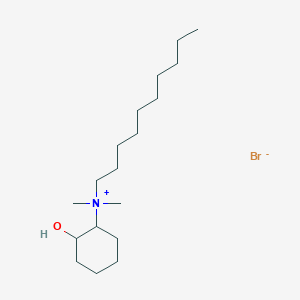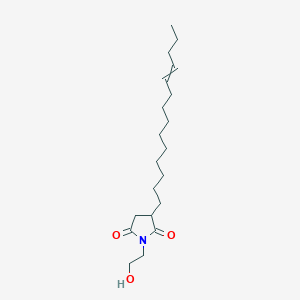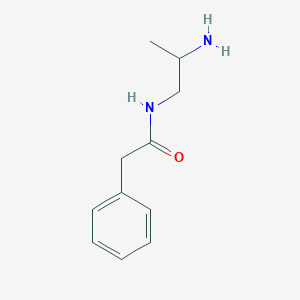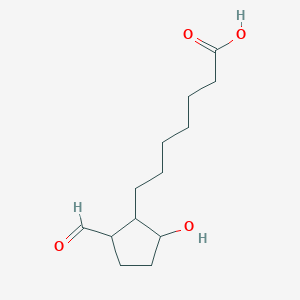
N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide typically involves the quaternization of N,N-dimethylcyclohexan-1-amine with decyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-decyl-2-hydroxy-N,N-dimethylcyclohexan-1-amine .
Scientific Research Applications
N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols for DNA and protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of cleaning agents and detergents
Mechanism of Action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide offers a unique combination of hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent. Its specific molecular structure allows for better interaction with microbial membranes, making it a potent disinfectant .
Properties
CAS No. |
52303-98-7 |
|---|---|
Molecular Formula |
C18H38BrNO |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
decyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C18H38NO.BrH/c1-4-5-6-7-8-9-10-13-16-19(2,3)17-14-11-12-15-18(17)20;/h17-18,20H,4-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VWPVWMBZWQLAIV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)




![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)


![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)




